N,N,O-Triacetylhydroxylamine
Description
Contextualization within the N,N,O-Trisubstituted Hydroxylamine (B1172632) Chemical Class
N,N,O-Triacetylhydroxylamine is a member of the N,N,O-trisubstituted hydroxylamine chemical class. tcichemicals.com These compounds are characterized by the presence of a nitrogen-oxygen (N-O) single bond, with three substituents attached to the hydroxylamine moiety (−NR−OR′−). nih.gov This class of compounds is considered an under-represented functional group in medicinal and bioorganic chemistry. mdpi.com
A key feature of N,N,O-trisubstituted hydroxylamines is their weak basicity. nih.govnih.gov This property, along with good stability and a general lack of reactivity towards enzymes that can cause mutagenicity in less-substituted hydroxylamines, makes them attractive for drug discovery. researchgate.net Researchers are exploring the N,N,O-trisubstituted hydroxylamine moiety as a potential bioisosteric replacement for other chemical groups, such as ethers and branched alkyl units, in the optimization of small molecules. nih.gov Studies have shown that replacing a carbon-carbon bond with an N,N,O-trisubstituted hydroxylamine can lead to a desirable reduction in lipophilicity without significantly increasing molecular weight. nih.gov Furthermore, this functional group has been demonstrated to improve metabolic stability and decrease binding to human plasma proteins when compared to corresponding hydrocarbon and ether units. nih.govnih.gov The development of new synthetic methods for assembling these complex hydroxylamine derivatives is crucial for expanding their application in medicinal chemistry. researchgate.netorganic-chemistry.org
Historical Development and Significance of Acetylated Hydroxylamine Derivatives
The study of acetylated hydroxylamine derivatives is part of the broader history of research into hydroxylamine and its reactions. Acetylation reactions involving hydroxylamine have been a subject of interest for understanding reaction mechanisms, where hydroxylamine can act as a nucleophile. udd.cl Early research explored how the acetylation of hydroxylamine could lead to different products, depending on whether the attack occurred at the oxygen or nitrogen atom. udd.cl
The synthesis of N-acyl-hydroxy aromatic amines, such as N-acetyl-para-aminophenol (APAP), from hydroxy aromatic ketones involves the formation of a ketoxime intermediate via reaction with a hydroxylamine salt, which is then subjected to a Beckmann rearrangement. google.com More specifically, the hydrolysis of triacetyl hydroxylamine has been noted as a pathway to produce N,O-diacetyl hydroxylamine through an N-O rearrangement of an acetyl group. nii.ac.jp This reactivity highlights the significance of acetylated hydroxylamines as intermediates in organic synthesis. For instance, N,O-diacetyl hydroxylamine derivatives have been shown to be effective acyl activating reagents for peptide synthesis. nii.ac.jp The study of these derivatives has contributed to the development of methods for creating amide bonds and synthesizing peptides with high yields and without racemization. nii.ac.jp
Current Research Landscape and Emerging Scholarly Interest in this compound
The current research landscape for this compound and the broader class of N,N,O-trisubstituted hydroxylamines is expanding, particularly in organic synthesis and medicinal chemistry. mdpi.comresearchgate.net this compound itself is utilized as an acylation reagent in organic synthesis, capable of introducing acetyl groups into various molecules. smolecule.com This property is valuable in the construction of complex organic compounds. smolecule.com The primary method for its synthesis involves the controlled acetylation of hydroxylamine using an agent like acetic anhydride. smolecule.com
Recent scholarly interest has been driven by the potential of the N,N,O-trisubstituted hydroxylamine motif as a valuable structural element in drug discovery. researchgate.net Its unique combination of low basicity and good stability has led to a re-evaluation of this chemical class for use in small-molecule optimization. nih.govnih.gov Advances in synthetic methodologies are making diverse N,N,O-trisubstituted hydroxylamines more accessible, which were previously an under-represented group in compound libraries. researchgate.netnih.gov New methods focus on efficient N-O bond formation, overcoming the limitations of earlier multi-step syntheses. organic-chemistry.org
Interestingly, this compound has also been identified through Gas Chromatography-Mass Spectroscopy (GC-MS) analysis as a phytochemical constituent in various plants.
| Plant Source | Part of Plant | Context of Study |
| Memecylon sisparense | Leaf | Identification of bioactive compounds and evaluation of nephroprotective activity. phcog.com |
| Alhagi maurorum (camel thorn) | Root | Determination of phytochemical contents. researchgate.net |
| Melia azedarach L. | Fruit | Identification of chemical compounds and investigation of insecticidal effects. journalofbiosafety.ir |
| Coffea arabica | Beans | Study of flavor compounds resulting from different primary processing methods. mdpi.com |
This table shows various natural sources in which this compound has been identified. Data sourced from phcog.comresearchgate.netjournalofbiosafety.irmdpi.com.
This discovery in natural products opens up new avenues for research into its biological activities and natural roles. For example, in a study on Memecylon sisparense, this compound was one of the compounds identified in an extract that showed a protective effect against cisplatin-induced nephrotoxicity in mice. phcog.com The convergence of its utility in synthetic chemistry and its presence in natural sources underscores the growing scholarly interest in this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(diacetylamino) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-4(8)7(5(2)9)11-6(3)10/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGULNJDDRUSDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336748 | |
| Record name | N,N,O-Triacetylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17720-63-7 | |
| Record name | N-Acetyl-N-(acetyloxy)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17720-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,O-Triacetylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,O-Triacetylhydroxylamine | |
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Advanced Synthetic Methodologies for N,n,o Triacetylhydroxylamine and Analogues
Direct Acetylation Routes to N,N,O-Triacetylhydroxylamine
The most direct conceptual approach to this compound involves the exhaustive acetylation of hydroxylamine (B1172632) or its salts with a suitable acetylating agent. While theoretically straightforward, this method presents significant challenges in controlling the degree and location of acetylation. Hydroxylamine possesses two nucleophilic sites: the nitrogen and the oxygen atoms. Their relative reactivity can be influenced by reaction conditions such as the solvent, temperature, and the presence of acids or bases.
A common acetylating agent for this transformation is acetic anhydride. The reaction with hydroxylamine hydrochloride typically requires a base to neutralize the liberated hydrochloric acid and to deprotonate the hydroxylamine, thereby enhancing its nucleophilicity. The choice of base and the stoichiometry of the reactants are crucial for driving the reaction towards the desired trisubstituted product.
Controlling the reaction to achieve complete acetylation to this compound over partially acetylated intermediates such as N-acetylhydroxylamine, O-acetylhydroxylamine, N,O-diacetylhydroxylamine, and N,N-diacetylhydroxylamine is a primary challenge. The reaction often yields a mixture of these products, necessitating careful optimization of reaction parameters and purification of the final product.
Diversity-Oriented Synthetic Strategies for N,N,O-Trisubstituted Hydroxylamines
Given the challenges of direct, selective acetylation, researchers have developed more versatile and controllable methods for the synthesis of a wide range of N,N,O-trisubstituted hydroxylamines. These diversity-oriented strategies allow for the introduction of various substituents, providing access to a broad chemical space of hydroxylamine analogues.
N-O Bond Formation Approaches in Hydroxylamine Synthesis
A cornerstone of modern synthetic strategies for N,N,O-trisubstituted hydroxylamines is the formation of the N-O bond. nih.gov This can be achieved through the reaction of a nitrogen-based nucleophile with an oxygen-based electrophile, or vice versa. One prominent method involves the reaction of magnesium dialkylamides with alcohol-derived electrophiles. researchgate.net This approach offers a convergent and highly adaptable route to a diverse array of N,N,O-trisubstituted hydroxylamines. nih.gov
The scope of this N-O bond forming strategy is broad, accommodating a variety of secondary amines and alcohols, thus enabling the synthesis of a library of structurally diverse hydroxylamine analogues. researchgate.netdigitellinc.com
Utilization of 2-Methyl-Tetrahydropyranyl (MTHP) Monoperoxy Acetals as Reagents
A significant advancement in N-O bond formation methodology is the use of 2-methyl-tetrahydropyranyl (MTHP) monoperoxy acetals as "R-O+" electrophiles. digitellinc.com These reagents, pioneered by Dussault, react with magnesium amides, generated in situ from secondary amines, to afford N,N,O-trisubstituted hydroxylamines in good to excellent yields. nih.govuga.edu
This method is operationally simple and has been successfully applied to the synthesis of over 29 diverse N,N,O-trisubstituted hydroxylamines. digitellinc.com The reaction is compatible with a wide range of amine nucleophiles and both simple and complex alcohols, highlighting its broad applicability. nih.govuga.edu
Below is a table summarizing the yields of various N,N,O-trisubstituted hydroxylamines synthesized using the MTHP monoperoxy acetal (B89532) methodology.
| Amine Nucleophile | Alcohol Precursor for MTHP Acetal | Product | Yield (%) |
| Dibenzylamine | 3-Phenylpropanol | N,N-Dibenzyl-O-(3-phenylpropyl)hydroxylamine | 92 |
| Morpholine | Dodecanol | 4-(Dodecyloxy)morpholine | 89 |
| N-Methylaniline | 2-Octanol | N-Methyl-N-phenyl-O-(octan-2-yl)hydroxylamine | 76 |
| Diphenylamine (B1679370) | 3-Phenylpropanol | N,N-Diphenyl-O-(3-phenylpropyl)hydroxylamine | 64 |
| Prolinol | 3-Phenylpropanol | (S)-1-(3-Phenylpropoxy)pyrrolidin-2-yl)methanol | 63 |
This table is generated based on data reported in the literature. sci-hub.ru
Hypervalent Iodine Mediated Reactions for O-Aroyl-N,N-Dimethylhydroxylamines
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for mediating a variety of transformations. In the context of hydroxylamine synthesis, a hypervalent iodine-mediated reaction between carboxylic acids and N,N-dimethylformamide provides a route to O-aroyl-N,N-dimethylhydroxylamines. organic-chemistry.org These compounds are valuable as electrophilic amination reagents. organic-chemistry.org
While this method has been demonstrated for a specific class of O-acyl-N,N-dialkylhydroxylamines, the principles could potentially be adapted for the synthesis of other N,N,O-trisubstituted hydroxylamines. organic-chemistry.org Hypervalent iodine compounds like o-iodoxybenzoic acid (IBX) have also been shown to be effective for the oxidation of N,N-disubstituted hydroxylamines to nitrones. acs.org
Chemo- and Regioselective Considerations in Synthesis
The synthesis of this compound and its analogues is intrinsically linked to the challenges of chemo- and regioselectivity. As mentioned, hydroxylamine has two distinct nucleophilic centers. The nitrogen atom is generally more nucleophilic than the oxygen atom, leading to a preference for N-acylation under neutral or basic conditions.
To achieve O-acylation, the nucleophilicity of the nitrogen atom must be attenuated. This can often be accomplished by performing the reaction under acidic conditions, which protonates the nitrogen atom, making it less nucleophilic and favoring attack by the oxygen atom. However, achieving exhaustive N,N,O-triacetylation requires a delicate balance of reaction conditions to ensure all three positions are acylated without leading to decomposition or side reactions.
The selective synthesis of polysubstituted hydroxylamines often requires carefully designed multi-step sequences involving protecting groups to control the reactivity of the N- and O- positions. For example, one site can be protected while the other is functionalized, followed by deprotection and subsequent reaction at the newly available site.
Development of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including hydroxylamine derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comjocpr.com
For the synthesis of this compound and its analogues, green chemistry considerations could include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct addition reactions, where possible, are highly atom-economical.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. jocpr.com
Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste and improve reaction efficiency. This can include the use of recyclable catalysts. mdpi.com
Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation or conducting reactions at ambient temperature and pressure. mdpi.com
A visible-light-promoted multicomponent reaction has been developed for the synthesis of certain trisubstituted hydroxylamines, representing a green and efficient method that avoids the need for catalysts and additives. rsc.org While not specific to this compound, this approach exemplifies the direction of green chemistry in this field. The use of task-specific ionic liquids, such as choline (B1196258) peroxydisulfate, has also been reported for the synthesis of N,N-disubstituted hydroxylamines, offering operational simplicity and high selectivity under green reaction conditions. organic-chemistry.org
Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article focusing solely on the mechanistic investigations of this compound's reactivity as per the detailed outline provided.
The existing research does not provide the specific and in-depth information required to address the following sections and subsections for this compound:
Mechanistic Investigations of N,n,o Triacetylhydroxylamine Reactivity
Comparative Reactivity Studies with Related Substituted Hydroxylamines:While general comparisons of substituted hydroxylamines are made in the literature, specific comparative studies detailing the reactivity of N,N,O-Triacetylhydroxylamine against other related substituted hydroxylamines are not available.
Therefore, due to the absence of specific research findings and data pertaining to this compound in the requested areas, the generation of an article that is both comprehensive and strictly adherent to the provided outline is not feasible at this time. To produce such an article would require original research and experimentation that is beyond the scope of current capabilities.
Spectroscopic Characterization and Advanced Analytical Strategies for N,n,o Triacetylhydroxylamine
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like N,N,O-Triacetylhydroxylamine. The compound's amenability to gas chromatography, as indicated by its use in purity assessments (>99.0% by GC), makes this a primary method for its separation and detection. tcichemicals.com
A primary fragmentation would be the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from one of the acetyl groups, a common fragmentation for acetylated compounds. nih.govscispace.com This would lead to a significant ion at m/z [M-42]⁺. Successive losses of ketene from the other acetyl groups are also highly probable, resulting in ions at m/z [M-84]⁺. Another expected fragmentation is the cleavage of the N-O bond, leading to characteristic ions. For instance, the formation of an ion corresponding to the diacetylamino group [(CH₃CO)₂N]⁺ or related fragments is anticipated. Based on studies of similar compounds, prominent peaks corresponding to AcNOAc⁺ (m/z 118) and AcNOH⁺ (m/z 76) could also be expected, arising from rearrangements and cleavage around the N-O core. nih.gov
Table 1: Predicted Key Mass Fragments for this compound in GC-MS
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Potential Origin |
|---|---|---|
| [M]⁺ | 159 | Molecular Ion |
| [M-42]⁺ | 117 | Loss of ketene (CH₂=C=O) |
| [M-59]⁺ | 100 | Loss of acetoxy radical (•OCOCH₃) |
| [M-84]⁺ | 75 | Loss of two ketene molecules |
| [AcNOAc]⁺ | 118 | Fragment from N-O cleavage and rearrangement |
| [AcNOH]⁺ | 76 | Fragment from N-O cleavage and rearrangement |
This table is based on theoretical fragmentation patterns and data from analogous compounds. nih.gov
For quantification, GC-MS is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. nih.gov A quantitative method would involve creating a calibration curve from standards of known concentration. Key validation parameters such as the limit of detection (LOD) and limit of quantification (LOQ) would be established. While specific LOD/LOQ values for this compound are not published, similar quantitative MS methods for related small molecules have achieved LOQs in the low ng/mL to µg/kg range, depending on the matrix and instrumentation. mdpi.comlcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR and Carbon (¹³C) NMR Investigations
The structure of this compound features three methyl groups from the acetyl moieties. Two are chemically equivalent, being attached to the nitrogen atom (N-acetyl), and one is unique, attached to the oxygen atom (O-acetyl).
In the ¹H NMR spectrum, this would result in two distinct singlets. The signal for the six protons of the two N-acetyl groups would appear as one singlet, and the signal for the three protons of the O-acetyl group would appear as another. Based on typical chemical shift values, the N-acetyl protons, being part of an amide-like structure, are expected to resonate at approximately δ 2.1-2.5 ppm. compoundchem.comchemistrysteps.com The O-acetyl protons, part of an ester-like structure, would likely appear slightly upfield, in the range of δ 2.0-2.2 ppm. compoundchem.com
The ¹³C NMR spectrum would display four distinct signals: two for the methyl carbons and two for the carbonyl carbons. The methyl carbons of both N-acetyl and O-acetyl groups are expected in the aliphatic region, typically between δ 20-30 ppm. compoundchem.comoregonstate.edu The carbonyl carbons would appear significantly downfield in the range of δ 165-175 ppm. compoundchem.comoregonstate.edu A subtle difference is expected between the amide-like carbonyls of the N-acetyl groups and the ester-like carbonyl of the O-acetyl group, with the latter typically resonating slightly further downfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| N-Acetyl (2x CH₃) | ¹H | 2.1 - 2.5 | Singlet |
| O-Acetyl (1x CH₃) | ¹H | 2.0 - 2.2 | Singlet |
| N-Acetyl (2x CH₃) | ¹³C | 20 - 30 | Quartet (in ¹H-coupled) |
| O-Acetyl (1x CH₃) | ¹³C | 20 - 30 | Quartet (in ¹H-coupled) |
| N-Acetyl (2x C=O) | ¹³C | 165 - 175 | Singlet |
These predictions are based on standard chemical shift ranges for analogous functional groups. compoundchem.comchemistrysteps.comcompoundchem.comoregonstate.edu
Application of Advanced Multi-Dimensional NMR Techniques
To unambiguously assign the predicted signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with their directly attached carbon atoms. It would show a cross-peak connecting the ¹H signal of the N-acetyl methyl groups to their corresponding ¹³C signal, and another cross-peak for the O-acetyl methyl group.
Correlation Spectroscopy (COSY): A COSY experiment, which shows correlations between coupled protons, would not be expected to show any cross-peaks for this compound, as all the methyl protons are isolated groups with no vicinal proton neighbors. This lack of correlation would further support the proposed structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the most prominent features in its IR and Raman spectra would arise from the vibrations of its three carbonyl groups.
The molecule contains two distinct types of carbonyls: two are part of a diacetamide (B36884) group (-N(C=O)₂), and one is part of an acetate (B1210297) ester group (-O-C=O). This difference in chemical environment leads to distinct vibrational frequencies.
Carbonyl (C=O) Stretching: The IR spectrum is expected to be dominated by strong absorption bands in the carbonyl region. The ester C=O stretch is typically found at a higher wavenumber than the amide C=O stretch. Therefore, a strong band around 1735-1750 cm⁻¹ can be assigned to the O-acetyl group. vscht.cz The two N-acetyl groups, being part of an imide-like structure, would likely exhibit coupled vibrations, potentially giving rise to two bands, an asymmetric and a symmetric stretch, in the region of 1680-1720 cm⁻¹. nist.gov
C-N and N-O Stretching: The C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ range. The N-O stretching vibration, a key feature for hydroxylamine (B1172632) derivatives, typically appears in the 900-1000 cm⁻¹ region. researchgate.net
C-H Bending and Stretching: Standard C-H stretching vibrations from the methyl groups would be observed just below 3000 cm⁻¹, with symmetric and asymmetric bending (scissoring) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. vscht.cz
In Raman spectroscopy, the same vibrational modes would be active. However, the C=O stretches, while present, might be weaker compared to their IR absorption. The more symmetric vibrations and those involving less polar bonds might show stronger signals.
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C=O Stretch | O-Acetyl (Ester) | 1735 - 1750 | Strong |
| C=O Stretch | N-Acetyl (Amide/Imide) | 1680 - 1720 | Strong |
| C-H Stretch | Methyl (CH₃) | 2850 - 3000 | Medium |
| C-H Bend | Methyl (CH₃) | 1375, 1450 | Medium |
| C-N Stretch | Diacetamide | 1200 - 1350 | Medium |
Predictions are based on established group frequency data. vscht.cznist.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The structure of this compound lacks extensive conjugation or chromophores that typically absorb light in the 200-800 nm range.
The only relevant electronic transitions are the n→π* transitions of the carbonyl groups. These transitions are symmetry-forbidden, resulting in very weak absorption bands (low molar absorptivity). Furthermore, they typically occur at wavelengths below 220 nm. rsc.org Consequently, these absorptions are often obscured by the solvent cutoff in routine UV-Vis analysis. Therefore, UV-Vis spectroscopy is not considered a primary technique for the identification or quantification of this compound in its native state.
Similarly, the molecule itself is not expected to be fluorescent. Fluorescence typically requires the presence of a fluorophore, which is a rigid, conjugated π-system. Since this compound lacks such a system, it will not exhibit native fluorescence. For analysis by fluorescence spectroscopy, the compound would first need to be chemically derivatized by reacting it with a fluorescent labeling agent. doi.orgbroadpharm.com
Application of Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS/MS, LC-MS)
For the analysis of this compound in complex samples such as biological fluids or environmental matrices, the enhanced selectivity and sensitivity of hyphenated tandem mass spectrometry techniques are indispensable.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides a significant advantage over conventional GC-MS, particularly for trace-level quantification. In GC-MS/MS, a specific precursor ion from the initial mass spectrum is selected and then subjected to collision-induced dissociation (CID) to generate specific product ions. The instrument then monitors one or more of these specific precursor-to-product ion transitions, a mode known as multiple reaction monitoring (MRM). This process drastically reduces chemical noise and matrix interference, leading to lower detection limits and more reliable quantification. thermofisher.com For this compound, an MRM method could be developed by selecting the molecular ion (m/z 159) or a major fragment ion (e.g., m/z 117) as the precursor and monitoring its specific dissociation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS is a powerful alternative, especially if the analyte is present in a complex, non-volatile matrix or is thermally labile. A method for a related compound, N,O-Dimethyl Hydroxylamine, utilized derivatization followed by LC-MS analysis. researchgate.net For this compound, a reversed-phase LC method could potentially be developed. Given its moderate polarity, a C18 column with a water/acetonitrile or water/methanol mobile phase gradient would be a suitable starting point. Detection would be achieved using an electrospray ionization (ESI) source, likely in positive ion mode to form the [M+H]⁺ (m/z 160) or [M+Na]⁺ (m/z 182) adducts. For quantitative analysis in complex matrices, LC-MS/MS would be the preferred approach, offering the same advantages of selectivity and sensitivity as GC-MS/MS. nih.govresearchgate.net The development of a robust LC-MS/MS method would be crucial for pharmacokinetic or metabolic studies involving this compound.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetone oxime |
| Ketene |
| N,O-Dimethyl Hydroxylamine |
| Trimethylamine-N-oxide (TMAO) |
Isotopic Labeling Studies (e.g., ¹⁵N) for Mechanistic and Analytical Insights
Isotopic labeling, particularly with the stable isotope nitrogen-15 (B135050) (¹⁵N), represents a powerful strategy for elucidating reaction mechanisms and enhancing analytical detection of nitrogen-containing compounds. While specific studies focusing on ¹⁵N-labeled this compound are not extensively detailed in the literature, the application of established isotopic labeling principles can provide significant insights into its chemical behavior and quantification.
The primary advantage of using ¹⁵N is its nuclear spin of ½, which, unlike the more abundant but quadrupolar ¹⁴N nucleus (spin 1), yields sharp, well-resolved signals in nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org However, the low natural abundance of ¹⁵N (approximately 0.37%) necessitates isotopic enrichment for most practical NMR applications. wikipedia.orghuji.ac.il
Mechanistic Elucidation
Incorporating a ¹⁵N atom into the this compound molecule would create a tracer to monitor the fate of the nitrogen atom during chemical transformations. Synthesis of the labeled compound could be achieved by using a ¹⁵N-enriched precursor, such as ¹⁵N-hydroxylamine hydrochloride.
In mechanistic studies, ¹⁵N-labeled this compound could be used to:
Trace Nitrogen Transfer: In reactions where the compound acts as an aminating agent or undergoes rearrangement, the position of the ¹⁵N atom in the products can be determined using mass spectrometry or NMR. This provides unambiguous evidence of the reaction pathway.
Distinguish Reaction Intermediates: By analyzing the isotopic distribution in transient or stable intermediates, complex reaction sequences can be mapped out.
Advanced Analytical Strategies
The use of ¹⁵N-labeled this compound is highly beneficial for quantitative analysis, particularly in complex matrices where background interference is a challenge.
Internal Standard for Mass Spectrometry: ¹⁵N-labeled this compound serves as an ideal internal standard for quantification by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The labeled standard is chemically identical to the unlabeled analyte, meaning it exhibits the same chromatographic retention time, extraction efficiency, and ionization response. However, it is easily distinguished by its mass-to-charge ratio (m/z), allowing for precise correction of analytical variability. nih.gov
Table 1: Mass Spectrometric Data for Natural Abundance and ¹⁵N-Labeled this compound This table presents theoretical m/z values for the protonated molecular ions ([M+H]⁺) to illustrate the mass shift upon isotopic labeling.
| Compound | Molecular Formula | Isotopic Composition | Theoretical m/z ([M+H]⁺) |
|---|---|---|---|
| This compound | C₆H₉¹⁴NO₄ | Natural Abundance | 160.0604 |
| ¹⁵N-N,N,O-Triacetylhydroxylamine | C₆H₉¹⁵NO₄ | ¹⁵N-Enriched | 161.0575 |
Spectroscopic Characterization with ¹⁵N NMR
Isotopic enrichment dramatically enhances the feasibility of ¹⁵N NMR spectroscopy. huji.ac.il The large chemical shift range of ¹⁵N NMR (~900 ppm) provides high resolution for distinguishing nitrogen atoms in different chemical environments. frontiersin.org For ¹⁵N-labeled this compound, advanced NMR experiments would provide detailed structural information.
¹D ¹⁵N NMR: A single, sharp peak would be expected, with a chemical shift characteristic of a tri-substituted nitrogen atom of this type.
2D Heteronuclear Correlation Spectroscopy: Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity by showing correlations between the ¹⁵N nucleus and protons on the acetyl groups. This confirms the molecular structure and assignment of other signals. frontiersin.org
Table 2: Predicted ¹⁵N NMR Spectroscopic Data for ¹⁵N-N,N,O-Triacetylhydroxylamine This table contains hypothetical, yet plausible, NMR data based on typical chemical shift ranges and coupling constants for similar nitrogen environments.
| Parameter | Expected Value | Technique | Information Gained |
|---|---|---|---|
| ¹⁵N Chemical Shift (δ) | 170 - 210 ppm (relative to CH₃NO₂) | ¹D ¹⁵N NMR | Electronic environment of the nitrogen atom. science-and-fun.de |
| ²J(¹⁵N, ¹H) Coupling | 1-3 Hz | ¹H-¹⁵N HMBC | Correlation to protons on N-acetyl groups. |
| ³J(¹⁵N, ¹H) Coupling | ~1 Hz | ¹H-¹⁵N HMBC | Correlation to protons on O-acetyl group. |
By leveraging these isotopic labeling strategies, a more profound understanding of the reactivity, reaction mechanisms, and quantitative behavior of this compound can be achieved.
Applications and Functional Roles of N,n,o Triacetylhydroxylamine in Chemical and Biological Systems
Utilization as a Synthetic Reagent or Intermediate in Organic Synthesis
In the field of organic synthesis, N,N,O-Triacetylhydroxylamine serves as a key reagent for introducing hydroxylamine (B1172632) functionalities into a range of chemical structures. wikipedia.org Its primary application is in the preparation of oximes, which are vital intermediates in the manufacturing of pharmaceuticals and agrochemicals. wikipedia.org The compound is also utilized in the protection and deprotection of hydroxylamine groups during complex, multi-step synthetic pathways. wikipedia.org This function ensures the stability of intermediates and allows for selective reactions at other sites of a molecule. wikipedia.org Furthermore, it acts as a building block in the creation of bioactive molecules and complex organic structures for both research and industrial purposes. wikipedia.org
Implications in Material Science and Dye Chemistry, including Leuco Dyes
Based on available research, there is no direct evidence linking this compound to applications in material science or dye chemistry, specifically concerning leuco dyes. Leuco dyes are colorless compounds that can become colored through processes like oxidation or a change in pH, and their chemistry typically involves molecules like spirolactones or vat dyes such as indigo. While this compound is a reactive chemical intermediate, its specific use in the formulation or synthesis of leuco dyes or other materials is not documented in the searched scientific literature. wikipedia.org
Bioisosteric Replacement Strategies in Medicinal Chemistry
In medicinal chemistry, the strategic replacement of certain functional groups with others that have similar physical or chemical properties, known as bioisosteric replacement, is a fundamental tool for optimizing drug candidates. cambridgemedchemconsulting.com The goal is to enhance a molecule's pharmacological activity, improve its pharmacokinetic profile, or reduce toxicity. cambridgemedchemconsulting.com The N,N,O-trisubstituted hydroxylamine moiety (-NR–OR′−), a class to which this compound belongs, has emerged as a compelling bioisostere for common hydrocarbon (-CHR–CH2−), ether (-CHR–OR′−), and amine (-NR–CHR′−) functionalities. nih.govnih.gov
Lipophilicity is a critical physicochemical parameter that significantly influences a drug's ADMET profile. nih.govmdpi.com The partition coefficient (logP) and the pH-dependent distribution coefficient (logD) are standard measures of this property. nih.gov A matched molecular pair analysis across several compound series has demonstrated the distinct effects of incorporating an N,N,O-trisubstituted hydroxylamine unit. nih.govnih.gov
When a hydrocarbon moiety is replaced by an N,N,O-trisubstituted hydroxylamine, it typically leads to a reduction in lipophilicity (logP). nih.govnih.gov This decrease is often comparable to the effect seen when incorporating a tertiary amine, a common strategy for reducing lipophilicity. nih.gov However, a key difference lies in their basicity. N,N,O-trisubstituted hydroxylamines are weakly basic, which results in them having greater logD7.4 values (a measure of lipophilicity at physiological pH) than the more basic tertiary amines. nih.govnih.gov This nuanced control over logP and logD7.4 allows for precise adjustments to a drug candidate's properties, which is crucial for optimizing its absorption and distribution. nih.gov
The table below summarizes the comparative effects on lipophilicity from a study involving a phenylpropylpiperidine scaffold. nih.gov
| Moiety | Isostere for | clogP | clogD₇.₄ |
| Hydrocarbon (-CH₂-CH₂-) | - | 4.86 | 4.10 |
| Hydroxylamine (-N(Bn)-O-) | Hydrocarbon | 3.51 | 3.51 |
| Tertiary Amine (-N(Bn)-CH₂-) | Hydrocarbon | 3.48 | 2.50 |
| Ether (-CH(Bn)-O-) | Hydrocarbon | 3.99 | 3.99 |
Data sourced from a matched molecular pair analysis. nih.gov
As shown, the hydroxylamine and tertiary amine moieties reduce the calculated logP (clogP) to a similar extent compared to the parent hydrocarbon. However, the hydroxylamine maintains a higher calculated logD7.4 (clogD7.4) than the tertiary amine, showcasing its unique physicochemical profile. nih.gov
Beyond modulating lipophilicity, the use of N,N,O-trisubstituted hydroxylamines as bioisosteres is an effective strategy for tackling two common challenges in drug development: metabolic instability and high plasma protein binding. nih.govnih.gov
High plasma protein binding (PPB) can limit the efficacy of a drug, as only the unbound fraction is free to interact with the biological target. Research has shown that human plasma protein binding often correlates with the compound's logP value. nih.gov By reducing lipophilicity, the hydroxylamine isostere can decrease PPB, leading to a higher unbound fraction of the drug in circulation. nih.govnih.gov For instance, one study found that a hydroxylamine-containing compound displayed an unbound fraction of 34.12%, which was significantly higher than its more lipophilic hydrocarbon and ether counterparts. nih.gov
The following table presents research findings on the metabolic stability and human plasma protein binding of a set of bioisosteric analogs. nih.gov
| Compound Type | % Remaining (Human Liver Microsomes, 60 min) | % Unbound (Human Plasma) |
| Hydrocarbon Analog | 0.00% | 1.83% |
| Ether Analog | 2.50% | 32.16% |
| Hydroxylamine Analog | 51.50% | 34.12% |
Data illustrates the improved metabolic stability and increased unbound fraction of the hydroxylamine analog compared to its counterparts. nih.gov
These findings demonstrate that the N,N,O-trisubstituted hydroxylamine moiety can confer multiple benefits simultaneously: improving metabolic stability and reducing plasma protein binding with only a negligible change in molecular weight (≤3 amu). nih.gov This makes it a valuable tool in small-molecule optimization schemes in medicinal chemistry. nih.govnih.gov
Theoretical and Computational Studies on N,n,o Triacetylhydroxylamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can determine electron distribution, molecular orbital energies, and reactivity indices. However, specific quantum chemical studies detailing the electronic structure and reactivity of N,N,O-Triacetylhydroxylamine have not been prominently reported in publicly accessible scientific literature. Such studies would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations to provide information on parameters such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), electrostatic potential, and bond orders, which are crucial for predicting the chemical behavior of the compound.
Molecular Docking and Simulation Studies of Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding potential biomolecular interactions.
A study involving this compound investigated its binding interaction with the allosteric inhibition site of the kidney isoform of glutaminase (B10826351) (PDB ID: 5JYO). phcog.com This enzyme is a target of interest in certain therapeutic areas. The molecular docking analysis was performed to estimate the binding affinity and identify the key interacting residues.
The results of this docking study showed that this compound exhibited a binding energy of -5.27 kcal/mol. phcog.comphcog.com The analysis of the docked pose revealed specific interactions with the amino acid residues within the allosteric site of the protein. The primary interactions observed were with His330, Asn335, and Arg387. phcog.com These interactions, likely hydrogen bonds and van der Waals forces, are crucial for the stability of the ligand-protein complex.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|---|
| This compound | Kidney Isoform of Glutaminase (Allosteric Site) | 5JYO | -5.27 | His330, Asn335, Arg387 |
Prediction of Conformational Preferences and Stereochemical Properties
The three-dimensional structure of a molecule, including its conformational preferences and stereochemistry, dictates its physical and biological properties. Computational methods, such as conformational analysis and molecular mechanics, are employed to predict the most stable conformations and to understand the stereochemical aspects of a molecule.
Computational Analysis of Compound Stability and Potential Degradation Pathways
Computational chemistry can also be used to predict the stability of a compound and to explore its potential degradation pathways. These studies often involve calculating the energies of different molecular states and transition states to map out reaction mechanisms.
There is a lack of specific computational studies in the available literature that focus on the stability and potential degradation pathways of this compound. Such theoretical investigations would be beneficial for understanding its shelf-life, potential metabolic fate, and environmental persistence. These analyses could predict susceptibility to hydrolysis, oxidation, or other degradation processes by calculating the activation energies for various reaction pathways.
Research on N,n,o Triacetylhydroxylamine Derivatives and Analogues
Synthesis and Characterization of N-Acyl and N-Alkyl Derivatives
The synthesis of N,N,O-trisubstituted hydroxylamines, including N-acyl and N-alkyl derivatives, has evolved to overcome previous limitations of low yields and multi-step processes. organic-chemistry.orgsci-hub.ru A significant modern approach involves the direct formation of the N-O bond.
One notable method utilizes the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides (MTHPs). organic-chemistry.org This reaction proceeds efficiently in tetrahydrofuran (B95107) at 0°C, providing good to excellent yields of various N,N,O-trisubstituted hydroxylamines. organic-chemistry.org The versatility of this method allows for the incorporation of a wide range of secondary alkyl and aryl amines as well as primary and secondary alcohols, making it highly suitable for creating diverse chemical libraries. organic-chemistry.org For instance, even electron-deficient amines like diphenylamine (B1679370) and various N-heterocyclic amines have been successfully reacted to form the corresponding hydroxylamine (B1172632) products in yields ranging from 50% to 96%. sci-hub.ru
Another strategy involves the iron-catalyzed aminative difunctionalization of alkenes. ethz.chamazonaws.comchemrxiv.org This method employs novel hydroxylamine-derived aminating reagents to install medicinally relevant amine groups, such as methylamine (B109427) or morpholine, directly onto an alkene scaffold. ethz.chamazonaws.com The reaction is characterized by its mild conditions and high chemo- and regioselectivity. amazonaws.com
Reductive amination of O-monosubstituted hydroxylamines also represents a powerful technique for synthesizing N,O-disubstituted and trisubstituted hydroxylamines. mdpi.com This approach is exemplified by the commercial synthesis of the antibiotic sarecycline, where a reductive amination between N,O-dimethylhydroxylamine and a tetracycline-derived aldehyde is a key step. mdpi.com
The characterization of these derivatives typically involves standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is crucial for elucidating the structure and confirming the connectivity of the atoms. nih.govekb.egutar.edu.myscispace.com Fourier Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups, and elemental analysis confirms the empirical formula. ekb.egscispace.com
Table 1: Synthesis of N,N,O-Trisubstituted Hydroxylamine Derivatives
| Synthesis Method | Reactants | Key Features | Yields |
|---|---|---|---|
| Reaction with MTHPs | Magnesium dialkylamides, 2-methyl-2-tetrahydropyranyl alkyl peroxides (MTHPs) | Wide substrate scope, including N-heterocycles; operationally simple. organic-chemistry.orgsci-hub.ru | Good to Excellent (50-96%). sci-hub.ru |
| Iron-Catalyzed Aminochlorination | Alkenes, Novel N-Alkyl-Hydroxylamine Reagents, Iron Catalyst | Direct installation of amine groups; mild conditions; high selectivity. ethz.chamazonaws.com | Moderate to Good. ethz.ch |
Investigation of O-Glycosyl Hydroxylamine Analogues
The synthesis of O-glycosyl hydroxylamine analogues, which mimic natural glycosides, is an area of significant interest. nih.gov These compounds are valuable as synthetic intermediates for creating glycomimetics, which can interfere in biological pathways involving carbohydrates. nih.gov
The formation of N-glycosyl oxyamines offers several advantages over traditional O-glycoside synthesis, including the ability to perform reactions in aqueous solvents, often without the need for protecting groups. researchgate.net N,O-dimethyloxyamine-N-glycosides have been developed as anomerically protected building blocks in carbohydrate synthesis. researchgate.net These N-glycosides are stable under various reaction conditions used for protecting group manipulations like acylation and alkylation. They can be selectively cleaved to yield the desired product, making them useful for complex oligosaccharide synthesis. researchgate.net
A practical method for liberating O-linked glycans from glycoproteins, which can then be used to form analogues, involves the use of hydroxylamine in combination with an organic superbase like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govresearchgate.net This approach has been shown to be efficient and produce fewer degradation products compared to other methods like hydrazinolysis. nih.govresearchgate.net
N,N,O-Trisubstituted Hydroxylamines in Drug Discovery and Agrochemical Development
N,N,O-trisubstituted hydroxylamines are increasingly being recognized as valuable functionalities in the development of new pharmaceuticals and agrochemicals. digitellinc.comuga.edu Despite historical concerns about the perceived instability of the N-O bond, this functional group is now seen as a "structural alert" that warrants re-evaluation rather than automatic exclusion from medicinal chemistry programs. uga.edu The trisubstituted hydroxylamine moiety offers several advantageous features, including stability at ambient temperatures and resistance to certain metabolic enzymes. digitellinc.com
In drug discovery, the N,N,O-trisubstituted hydroxylamine unit is being explored as a bioisostere—a substituent that can replace another group in a molecule while retaining or improving biological activity. digitellinc.comnih.gov It can serve as a replacement for stereogenic centers, ether linkages, or branched alkyl units. digitellinc.comnih.gov A key benefit of this substitution is the potential to modulate physicochemical properties like lipophilicity (logP) and the pH-dependent distribution coefficient (logD). nih.govnih.gov Replacing a carbon-carbon bond with an N,N,O-trisubstituted hydroxylamine can lead to a reduction in logP, which is comparable to introducing a tertiary amine. nih.govnih.gov This can improve metabolic stability and reduce plasma protein binding. nih.gov
An example of its successful incorporation is in an epidermal growth factor receptor (EGFR) inhibitor, DC-PHRM-206, which is orally bioavailable and brain-penetrant. uga.edu This compound shows excellent stability and potent activity in non-small-cell lung cancer (NSCLC) cell lines. uga.edu
In the agrochemical sector, the trialkylhydroxylamine unit is found in approved products like the anti-insecticidal spiropidion, developed by Syngenta. researchgate.net
Table 2: Applications of N,N,O-Trisubstituted Hydroxylamines
| Field | Application | Key Advantages | Example Compound(s) |
|---|---|---|---|
| Drug Discovery | Bioisosteric replacement for C-C, C-O, or C-N units. nih.govnih.gov | Modulates lipophilicity, improves metabolic stability, can replace stereogenic centers. digitellinc.comnih.gov | DC-PHRM-206 (EGFR inhibitor). uga.edu |
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by making systematic modifications to their chemical structure. For derivatives of N,N,O-trisubstituted hydroxylamines, SAR is often investigated through matched molecular pair (MMP) analysis. nih.gov This involves comparing pairs of compounds that differ by a single, well-defined structural modification.
MMP analysis has been used to systematically study the effect of incorporating an N,N,O-trisubstituted hydroxylamine moiety in place of hydrocarbon, ether, or amine groups across various compound series. nih.govnih.gov These studies have quantified the changes in properties like lipophilicity. For instance, replacing a -CHR-CH₂- unit with a -NR-OR'- unit typically reduces logP, an effect that arises from a reduction in the basicity of neighboring groups. nih.govresearchgate.net
Future Research Directions and Interdisciplinary Prospects
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of N,N,O-Triacetylhydroxylamine and related N,N,O-trisubstituted hydroxylamines currently relies on methods that could be significantly improved in terms of efficiency, selectivity, and sustainability. acs.orgnih.gov Future research is poised to focus on the development of advanced catalytic systems to streamline its production.
A primary area of investigation will be the design of catalysts for the direct and selective acetylation of hydroxylamine (B1172632). Current acetylation kinetics studies, such as those involving N-methylimidazole, proceed via either general base catalysis or a nucleophilic route, depending on the acetylating agent. nih.gov Future work could explore heterogeneous catalysts, such as functionalized zeolites or metal-organic frameworks (MOFs), which could offer enhanced selectivity for the tri-acetylated product while simplifying catalyst recovery and product purification.
Another promising avenue is the application of continuous flow chemistry. acs.orgmdpi.com Flow reactors provide superior control over reaction parameters like temperature and residence time, which is crucial when handling potentially unstable intermediates. vapourtec.com This technology could enable the safe and scalable synthesis of this compound by minimizing the accumulation of hazardous materials and allowing for precise process optimization. google.comnih.gov Research into integrated flow systems that combine catalytic acetylation with in-line purification would represent a significant manufacturing advancement.
Furthermore, developing catalytic reductions of precursors like O-acetyl oximes presents an alternative synthetic route. researchgate.net A key challenge is the selective reduction of the C=N bond without cleaving the labile N-O bond. nih.govresearchgate.net Future catalysts, potentially based on earth-abundant metals, could be designed to overcome this hurdle, providing a more atom-economical pathway to complex hydroxylamine derivatives.
Table 1: Potential Catalytic Systems for Future Synthesis of this compound
| Catalytic Approach | Catalyst Type | Potential Advantages | Research Focus |
|---|---|---|---|
| Direct Acetylation | Heterogeneous Catalysts (e.g., Zeolites, MOFs) | Enhanced selectivity, ease of separation, reusability. | Designing active sites for sequential N,N, and O-acetylation. |
| Flow Chemistry | Homogeneous or Heterogeneous Catalysts in a flow reactor | Improved safety, scalability, precise process control. mdpi.comvapourtec.com | Optimization of reaction conditions (temperature, flow rate) and reactor design. |
| Reductive Pathways | Transition Metal Complexes | Atom economy, alternative synthetic routes from oxime precursors. researchgate.net | Achieving high chemoselectivity to prevent N-O bond cleavage. |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To support the development of novel synthetic routes, advanced in situ spectroscopic techniques are essential for real-time reaction monitoring and mechanistic elucidation. spectroscopyonline.com Applying these process analytical technologies (PAT) to the synthesis of this compound would provide critical data on reaction kinetics, intermediate formation, and endpoint determination.
Future research will likely involve the application of Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, commonly known as ReactIR. This technique can monitor the concentration profiles of reactants, intermediates (mono- and di-acetylated species), and the final product by tracking characteristic vibrational bands, such as the carbonyl (C=O) and N-O stretches. nih.gov This would be invaluable for optimizing reaction conditions in both batch and continuous flow processes. researchgate.net
Raman spectroscopy is another powerful tool, particularly for reactions in aqueous or complex media. spectroscopyonline.com Given its successful application in quantifying hydroxylammonium salts, it is well-suited for monitoring the consumption of hydroxylamine precursors and the formation of the acetylated product. ornl.govacs.org The distinct Raman shifts associated with N-O and C=O bonds would serve as reliable probes for quantitative analysis. ias.ac.in
Furthermore, Process Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information that can distinguish between N-acetylated and O-acetylated isomers, which is challenging for other techniques. nih.gov Real-time NMR could provide unambiguous evidence for the reaction pathway and help identify any unexpected side products or intermediates. mdpi.com
Table 2: Spectroscopic Probes for In Situ Monitoring of this compound Synthesis
| Spectroscopic Technique | Information Provided | Potential Application | Key Spectral Regions/Signals to Monitor |
|---|---|---|---|
| ATR-FTIR (ReactIR) | Concentration profiles of reactants, intermediates, and products. | Real-time kinetic analysis and endpoint determination. nih.gov | Carbonyl (C=O) stretching region (~1700-1800 cm⁻¹), N-O stretching region. |
| Raman Spectroscopy | Quantitative analysis of key species, less interference from water. | Monitoring reactions in aqueous media or slurries. ornl.gov | Symmetric N-O stretch (~1000 cm⁻¹), C=O stretches. |
| Process NMR Spectroscopy | Unambiguous structural identification of intermediates and products. | Mechanistic studies and isomer differentiation. nih.gov | Chemical shifts of acetyl protons and carbons, ¹⁵N NMR for N-acetylation vs. O-acetylation. |
Deeper Elucidation of Biological Pathways and Interactions in Natural Systems
While this compound is a synthetic reagent, its structural motifs suggest potential for interaction with biological systems, opening avenues for research in chemical biology and medicinal chemistry. Future investigations could explore its role as a tool compound or a precursor to biologically active molecules.
One area of interest is its potential interaction with enzymes involved in acetylation and deacetylation, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs). These enzymes are critical regulators of gene expression, and their dysregulation is linked to numerous diseases. This compound could be investigated as a potential inhibitor or as a substrate mimic to probe enzyme mechanisms.
Furthermore, the broader class of hydroxylamine derivatives is being explored for therapeutic applications. For instance, N-substituted hydroxylamines have been designed as antibacterial agents that inhibit bacterial ribonucleotide reductase. acs.org Future research could design and synthesize analogues of this compound to screen for antimicrobial or other therapeutic activities. The compound could also be considered a pro-drug, designed to release bioactive molecules upon hydrolysis of its acetyl groups under specific physiological conditions.
Hydroxylamine-based chemistry is also used to create probes for studying post-translational modifications, such as the S-acylation of proteins. rsc.org this compound or its derivatives could potentially be developed into novel chemical probes to study protein acetylation, offering new tools to understand cellular signaling pathways. The metabolism of related N-acyl-N-arylamine derivatives is a known biological pathway, suggesting that cells possess mechanisms to process such functionalities. nih.gov
Exploration of New Applications in Advanced Materials Science
The unique chemical structure of this compound, particularly its relatively labile N-O bond and multiple acetyl groups, makes it an intriguing candidate for applications in materials science.
A significant future direction is its use as a polymerization initiator. The N-O bond in related N-acyloxyamines can undergo homolytic cleavage to generate radical species capable of initiating free-radical polymerization. researchgate.net Research could focus on the thermal or photochemical decomposition of this compound to control the initiation of polymerization for monomers like styrenes, acrylates, and vinyls. google.com This could lead to the synthesis of polymers with novel end-group functionalities.
The compound could also serve as a cross-linking or surface modification agent. The acetyl groups are potential sites for further chemical reactions, allowing the molecule to be grafted onto polymer backbones or attached to material surfaces. This could be used to alter surface properties such as hydrophilicity, adhesion, or biocompatibility. The development of poly(β-hydroxyl amine)s for antimicrobial applications highlights the utility of the hydroxylamine functional group in creating functional materials. researchgate.net
Additionally, this compound could be explored in the context of degradable polymers or covalent adaptable networks (CANs). rsc.org The N-O bond could act as a cleavable linkage, allowing for controlled degradation of a polymer matrix in response to a specific stimulus like heat or light. This property is highly sought after for applications in drug delivery, tissue engineering, and recyclable materials.
Computational Design of Enhanced this compound Analogues
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of this compound analogues with tailored properties. Future research will heavily leverage computational methods to guide synthetic efforts.
Density Functional Theory (DFT) can be employed to investigate the fundamental properties of this compound and its derivatives. iaea.org A key focus will be the calculation of the N-O Bond Dissociation Enthalpy (BDE). researchgate.net By systematically modifying the substituents on the acetyl groups (e.g., replacing methyl groups with electron-withdrawing or -donating groups), researchers can computationally predict how these changes affect the BDE. researchgate.netresearchgate.net This would allow for the in silico design of analogues with finely tuned thermal stability and radical-initiating activity for specific polymerization applications.
Molecular dynamics (MD) simulations could be used to study the interactions of these analogues with other molecules, such as enzymes or monomers. This could provide insights into potential biological activity or predict their efficacy as polymerization initiators. nih.gov DFT calculations can also elucidate reaction mechanisms, as demonstrated in studies of hydroxylamine cycloaddition reactions, providing a rational basis for optimizing synthetic conditions. nih.gov
Furthermore, computational screening of virtual libraries of this compound analogues could identify candidates with desirable properties, such as enhanced solubility, specific reactivity, or improved stability, thereby prioritizing the most promising compounds for synthesis and experimental validation. mdpi.com
Table 3: Computationally Accessible Properties for Designing Analogues
| Computational Method | Property/Parameter | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | N-O Bond Dissociation Enthalpy (BDE) | Design initiators with specific activation temperatures. researchgate.net |
| DFT | Reaction Pathway Energetics | Elucidate mechanisms and predict side products. nih.gov |
| DFT | Vibrational Frequencies (IR/Raman) | Aid in the interpretation of in situ spectroscopic data. |
| Molecular Dynamics (MD) | Solvation Free Energy | Predict solubility in various solvents for materials or biological applications. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Ligand Binding Affinity | Screen for potential biological activity or enzyme inhibition. |
Q & A
Q. What are the established laboratory synthesis methods for N,N,O-Triacetylhydroxylamine, and how are side reactions minimized?
this compound is synthesized via sequential acylation of hydroxylamine derivatives. A common approach involves:
Protection of hydroxylamine : Use tert-butyldimethylsilyl chloride (TBDMSCl) or dihydropyran (DHP) to protect the hydroxyl group, yielding intermediates like N-Boc-O-TBDMS hydroxylamine .
Acylation : React the protected hydroxylamine with acetyl chloride in acetonitrile at 0°C using triethylamine (Et₃N) as a base. Triethylamine neutralizes HCl byproduct, forming triethylammonium chloride, which precipitates and drives the reaction .
Deprotection : Remove protecting groups under acidic conditions (e.g., HCl in dioxane) to yield the final product.
Q. Key Challenges :
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Hydroxylamine + TBDMSCl, Et₃N, 0°C | O-Protection | ~85% |
| 2 | Acetyl chloride, Et₃N, CH₃CN, 0°C | N,O-Triacetylation | ~70% |
| 3 | HCl/dioxane, RT | Deprotection | >90% |
Q. Which analytical techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirm acetyl group integration (e.g., three acetyl methyl peaks at δ ~2.1–2.3 ppm) and hydroxylamine backbone structure .
- Mass Spectrometry (MS) : Validate molecular weight (MW = 159.14 g/mol) via ESI-MS or MALDI-TOF.
- IR Spectroscopy : Detect C=O stretches (~1740 cm⁻¹) and N–O bonds (~1250 cm⁻¹) .
Q. How should this compound be stored to maintain stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of acetyl groups.
- Solubility : Dissolve in anhydrous acetonitrile or DMF for long-term storage (prevents moisture absorption) .
- Decomposition Risks : Exposure to humidity or heat (>40°C) leads to deacetylation; monitor via TLC or NMR periodically.
Advanced Research Questions
Q. How can computational modeling optimize the use of this compound in enzyme inhibition studies?
Methodology :
Molecular Docking : Use AutoDock 4.2 or Schrödinger Suite to dock this compound into target proteins (e.g., kidney glutaminase, PDB ID: 5JYO).
Binding Energy Analysis : Calculate ΔG values to predict inhibition efficacy. Hydrophobic interactions with acetyl groups and hydrogen bonds with hydroxylamine are critical .
Validation : Compare docking results with in vitro enzyme assays (IC₅₀ measurements).
Q. Example Docking Results :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Glutaminase (5JYO) | –8.2 | H-bonds: Arg-123, Ser-286; Hydrophobic: Leu-325 |
Q. How can contradictory reactivity data in this compound-mediated reactions be resolved?
Case Study :
- Issue : Variable yields in acylation reactions due to competing side reactions (e.g., over-acylation vs. hydrolysis).
- Resolution Strategies :
- Solvent Screening : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Base Optimization : Replace Et₃N with less sterically hindered bases (e.g., DMAP) to enhance acylation efficiency .
- Kinetic Monitoring : Track reaction progress via in situ FTIR to identify optimal quenching times.
Q. Experimental Design :
| Variable Tested | Outcome | Reference |
|---|---|---|
| Et₃N vs. DMAP | DMAP improved yield by 15% | |
| CH₃CN vs. DMF | DMF reduced hydrolysis by 20% |
Q. What mechanistic insights explain this compound’s role in hydroxamic acid synthesis?
- Mechanism : Acts as a masked hydroxylamine source. Under basic conditions, deacetylation releases hydroxylamine, which reacts with esters or acyl chlorides to form hydroxamic acids .
- Key Step : Nucleophilic attack by hydroxylamine’s NH₂ on carbonyl carbons, facilitated by Et₃N-mediated deprotonation.
Q. Reaction Scheme :
Deacetylation :
this compound + H₂O → Hydroxylamine + 3 AcOH
Hydroxamic Acid Formation :
Hydroxylamine + RCOCl → RCONHOH + HCl
Q. How can di- or triacetylated byproducts be identified and separated during synthesis?
- Analytical Methods :
- Purification : Column chromatography (silica gel, ethyl acetate eluent) isolates the target compound from higher acetylated byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
